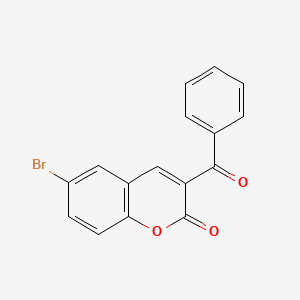

3-benzoyl-6-bromo-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-6-bromochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO3/c17-12-6-7-14-11(8-12)9-13(16(19)20-14)15(18)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSWLSMWLZZECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357736 | |

| Record name | 2H-1-Benzopyran-2-one, 3-benzoyl-6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-85-1 | |

| Record name | 2H-1-Benzopyran-2-one, 3-benzoyl-6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzoyl 6 Bromo 2h Chromen 2 One and Analogous Structures

Established Synthetic Routes to 3-Benzoyl-6-bromo-2H-chromen-2-one

While direct, one-pot syntheses of 3-benzoyl-6-bromo-2H-chromen-2-one are not extensively detailed in dedicated literature, its synthesis can be inferred from the preparation of its close analogue, 3-acetyl-6-bromo-2H-chromen-2-one. nih.govresearchgate.netnih.gov This precursor is a versatile starting material for creating a variety of more complex heterocyclic systems. nih.govresearchgate.netnih.gov The strategies used often involve building the coumarin (B35378) core first, followed by functionalization at the 3-position.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. The synthesis of coumarin derivatives can be achieved through MCRs. For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with aromatic aldehydes and malononitrile (B47326) can generate complex pyran and pyridine (B92270) derivatives fused to the coumarin ring. mdpi.com This highlights a strategy where a pre-formed 3-acylcoumarin derivative acts as a key building block in a subsequent multicomponent reaction to create even more elaborate structures. mdpi.com

Reaction Cascades in Synthesis

Reaction cascades, or tandem reactions, are processes involving two or more consecutive reactions where the subsequent reaction occurs due to the functionality generated in the previous step, all within a single pot. This strategy is valuable for synthesizing complex chromene structures. For example, a Ru(II)-catalyzed C–H activation and annulation cascade has been used to construct complex coumarin-fused scaffolds. rsc.org Another approach involves a catalyst-free cascade reaction in aqueous media to produce diversely substituted 6H-benzo[c]chromenes, which can then be oxidized to the corresponding chromen-6-ones. rsc.org These examples demonstrate the power of cascade reactions to efficiently build the core heterocyclic systems related to the target molecule. rsc.orgrsc.orgmdpi.com

General Synthetic Strategies for 3-Acylcoumarins and Related Derivatives

Several classical name reactions provide the foundation for the synthesis of the broader class of 3-acylcoumarins. These methods are adaptable and can be modified to produce a wide array of derivatives.

Pechmann Condensation and its Variants

The Pechmann condensation is a widely used and effective method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. nih.govwikipedia.org The reaction proceeds through an initial transesterification followed by an intramolecular ring-closing reaction. wikipedia.orgyoutube.com To synthesize 3-acylcoumarins, a β-diketone can be used in place of a simple β-ketoester.

The versatility of the Pechmann condensation is demonstrated by the range of catalysts and conditions that can be employed, from strong mineral acids like H₂SO₄ to various Lewis acids and even solvent-free mechanochemical methods. nih.govrsc.org

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

| Phenol Substrate | β-Ketoester/Acid | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenol | β-keto carboxylic acid or ester | Strong acids (e.g., AlCl₃, H₂SO₄) | Coumarin | wikipedia.org |

| Resorcinol | Ethyl acetoacetate | Milder conditions | Umbelliferone derivative | wikipedia.org |

| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 110 °C | Substituted coumarin | nih.gov |

Knoevenagel Condensation and its Variants

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction used for coumarin synthesis. sapub.orgwikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, typically catalyzed by a weak base like piperidine (B6355638) or morpholine. wikipedia.orgyoutube.com For the synthesis of 3-acylcoumarins, a salicylaldehyde (B1680747) derivative is reacted with a 1,3-diketone (an active methylene compound). The reaction proceeds via a nucleophilic addition followed by a dehydration step to form an intermediate that undergoes intramolecular cyclization (lactonization) to yield the coumarin ring. sapub.orgyoutube.com

Modern variations of this reaction utilize solvent-free conditions, microwave irradiation, or green catalysts to improve efficiency and environmental friendliness. slideshare.netrsc.org

Table 2: Knoevenagel Condensation for 3-Acylcoumarin Synthesis

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Ethyl acetoacetate | Morpholine, gentle warming | 3-Acetylcoumarin (B160212) | youtube.com |

| 2-Hydroxyaldehydes | Malonate esters | Silica gel/basic alumina, microwave | 3-Substituted coumarins | slideshare.net |

| o-Vanillin aldehyde | Dimethyl or diethyl malonate | Lithium sulfate, ultrasound | Substituted coumarins | sapub.org |

Claisen Condensation and its Variants

The Claisen condensation is a reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orggeeksforgeeks.org While the classic Claisen involves self-condensation, the "crossed" Claisen condensation is particularly useful for synthesizing coumarin precursors. organic-chemistry.org In this variant, one ester partner contains enolizable α-hydrogens while the other does not. organic-chemistry.org

The mechanism involves the formation of an enolate ion from the ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. geeksforgeeks.org Elimination of an alkoxide group yields the final product. masterorganicchemistry.com The choice of base is critical and must not interfere with the reaction; often, the sodium alkoxide corresponding to the alcohol part of the ester is used. wikipedia.orgchemistrysteps.com This method can be adapted to build the 3-acyl side chain by carefully selecting the ester reactants.

Perkin, Friedel-Crafts, and Wittig Reactions in Coumarin Synthesis

The formation of the coumarin ring system has been historically achieved through several robust methods, each with distinct mechanisms and applications.

The Perkin Reaction , first described in 1868, is a cornerstone of coumarin synthesis. scienceinfo.com The classic approach involves the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate, at high temperatures. scienceinfo.comvedantu.comgoogle.com The mechanism is understood to proceed through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate, which forms and cyclizes, followed by dehydration to yield the coumarin ring. sciforum.net While traditionally used for the parent coumarin, modifications using different anhydrides and substituted salicylaldehydes can produce a variety of derivatives. nih.govjmchemsci.com

The Friedel-Crafts reaction , specifically intramolecular acylation, is a key step in the Pechmann Condensation . This highly versatile method synthesizes coumarins by reacting a phenol with a β-ketoester (a type of acyl acetate) in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid such as aluminum chloride. scienceinfo.comvedantu.com The process involves an initial trans-esterification followed by an intramolecular electrophilic attack on the activated benzene (B151609) ring, ortho to the hydroxyl group, to form the heterocyclic ring. vedantu.com This method is particularly useful for producing coumarins with substituents at the 4-position.

The Wittig Reaction offers another significant route to coumarins. This reaction typically involves the condensation of an aromatic aldehyde or ketone, such as a salicylaldehyde derivative, with a phosphorus ylide or a phosphonate. scienceinfo.comijcce.ac.ir For coumarin synthesis, this often entails reacting an o-hydroxybenzaldehyde with a reagent like ethoxycarbonyl triphenylphosphorane. ijcce.ac.ir While effective, traditional Wittig reactions for coumarin synthesis could require harsh conditions, including long reaction times under reflux in toxic solvents like benzene or xylene. ijcce.ac.ir However, modern modifications have been developed to create more efficient and environmentally friendly one-pot procedures. ijcce.ac.ir

| Classic Reaction | Key Reactants | Catalyst/Conditions | Primary Substitution Pattern |

| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Weak base (e.g., Sodium Acetate), Heat | Unsubstituted or C3-substituted |

| Pechmann Condensation | Phenol, β-Ketoester | Strong acid (e.g., H₂SO₄, AlCl₃) | C4-substituted |

| Wittig Reaction | o-Hydroxybenzaldehyde, Phosphorus Ylide | Base, Reflux | Varies based on ylide structure |

Advanced Synthetic Techniques and Catalysis in Chromen-2-one Formation

Modern organic synthesis has driven the development of more efficient, selective, and environmentally benign methods for constructing the chromen-2-one scaffold, moving beyond the classical approaches.

Imidazole-Catalyzed Green Multicomponent Approaches

In the quest for sustainable chemistry, multicomponent reactions (MCRs) in green solvents have become highly valuable. An efficient, one-pot green MCR has been developed for synthesizing functionalized trans-2,3-dihydrofuro[3,2-c]coumarins using imidazole (B134444) as a catalyst in water. acs.org This approach involves the reaction of a 4-hydroxycoumarin (B602359), an aldehyde, and a 2-bromoacetophenone. The imidazole is proposed to act as an amphoteric catalyst that facilitates both the initial Knoevenagel condensation between the 4-hydroxycoumarin and the aldehyde, and the formation of a nucleophilic imidazolium (B1220033) ylide from the 2-bromoacetophenone. acs.org This method highlights broad functional group tolerance and provides excellent yields (72–98%) under mild conditions, avoiding the need for transitional isolation steps. acs.org Similarly, silver-catalyzed tandem three-component reactions have been developed to create imidazole skeletons, showcasing the power of MCRs in building complex heterocyclic systems efficiently. nih.gov

Tandem Reactions for Complex Coumarin Skeletons

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a powerful strategy for rapidly building molecular complexity. An efficient, metal-free, one-pot approach has been devised for the synthesis of 2H-chromen-2-one frameworks from α-alkylidene succinimides and 2-hydroxyphenyl-substituted para-quinone methides (p-QMs). acs.org This process proceeds via a C-alkylation followed by an intramolecular cyclization. Notably, the reaction's selectivity can be switched to produce different scaffolds simply by modifying the base used. acs.org Another advanced strategy involves a one-pot, three-step cascade to form 2H-chromenes, which relies on the in-situ formation and subsequent oxa-6π electrocyclization of a quinone methide intermediate, a transformation promoted by a polar additive like HMPA. nih.gov Such tandem processes are highly valued for their efficiency and atom economy in constructing complex coumarin-related structures.

Utility of Specific Reagents (e.g., acyl acetates, salicylaldehyde)

The selection of starting materials is fundamental to the successful synthesis of substituted coumarins. Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are quintessential precursors for the chromen-2-one skeleton. They serve as the foundational C6-C1 aromatic unit in numerous condensation reactions, including the Perkin, Knoevenagel, and Wittig reactions. vedantu.comjmchemsci.com For a target like 3-benzoyl-6-bromo-2H-chromen-2-one, a 5-bromosalicylaldehyde (B98134) would be the logical starting phenol component.

Acyl acetates , particularly β-ketoesters like ethyl acetoacetate, are critical C4 building blocks, especially in the Pechmann and Knoevenagel condensations. vedantu.comjmchemsci.com In the Pechmann reaction, the β-ketoester provides what will become C2, C3, and C4 of the coumarin ring. vedantu.com For the synthesis of a 3-benzoyl derivative, a more complex reagent such as ethyl benzoylacetate would be employed. Its reaction with a substituted salicylaldehyde in a Knoevenagel-type condensation would directly install the benzoyl group at the C3 position of the resulting coumarin. The use of 3-acetyl-6-bromo-2H-chromen-2-one and 3-(2-bromoacetyl)-2H-chromen-2-one as versatile starting materials for further heterocyclic synthesis underscores the importance of having a reliable method to install acyl groups at the C3 position. nih.govmdpi.com

Chemo- and Regioselectivity in 3-Benzoyl-6-bromo-2H-chromen-2-one Synthesis

Achieving the specific substitution pattern of 3-benzoyl-6-bromo-2H-chromen-2-one requires precise control over the chemo- and regioselectivity of the synthetic steps.

The synthesis logically begins with the regioselective bromination of a phenol or salicylaldehyde precursor. The hydroxyl group is a strong ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, the bromination of salicylaldehyde would preferentially occur at the C5 position (para to the hydroxyl group), yielding 5-bromosalicylaldehyde. This precursor ensures that after cyclization, the bromine atom is located at the C6 position of the coumarin ring.

The introduction of the benzoyl group at the C3 position can be achieved with high regioselectivity using a condensation reaction. A Knoevenagel condensation between 5-bromosalicylaldehyde and a β-ketoester like ethyl benzoylacetate, in the presence of a base catalyst, is a standard and effective method. The reaction mechanism involves the nucleophilic attack of the active methylene group of the ester onto the aldehyde carbonyl, followed by cyclization (lactonization) and dehydration, which inherently and selectively places the benzoyl substituent at the C3 position. The existence of various 3-acyl-6-bromo-2H-chromen-2-ones as stable intermediates for further synthesis confirms the viability of this regiochemical control. nih.govnih.govresearchgate.net Furthermore, studies on related tandem reactions show that selectivity can often be finely tuned by the choice of base or catalyst, allowing for the specific formation of desired isomers. acs.orgacs.org

| Synthetic Step | Reagents | Rationale for Selectivity | Resulting Feature |

| Bromination | Salicylaldehyde, Br₂ | The -OH group is a strong ortho, para-director, leading to substitution at the C5 position. | 5-Bromosalicylaldehyde |

| Condensation/Cyclization | 5-Bromosalicylaldehyde, Ethyl Benzoylacetate | Knoevenagel condensation mechanism inherently places the substituent from the active methylene compound at C3. | 3-Benzoyl-6-bromo-2H-chromen-2-one |

Reactivity and Chemical Transformations of 3 Benzoyl 6 Bromo 2h Chromen 2 One

Functional Group Reactivity at the Benzoyl Moiety

The benzoyl group at the 3-position features a carbonyl function that can participate in condensation reactions. nih.gov While specific research on the benzoyl moiety of the title compound is limited, the reactivity can be inferred from analogous 3-acylcoumarins, such as 3-acetylcoumarins. The carbonyl group is a key site for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, the related 3-acetyl-2H-chromen-2-one undergoes Knoevenagel condensation with aldehydes. researchgate.net Similarly, the benzoyl group in 3-benzoyl-6-bromo-2H-chromen-2-one is expected to react with active methylene (B1212753) compounds and other nucleophiles. Condensation reactions with aldehydes or ketones can lead to the formation of new heterocyclic compounds. nih.gov Furthermore, refluxing with arylamines could potentially lead to the formation of the corresponding imino derivatives, a reaction observed in related 3-(bromoacetyl)coumarins. rsc.org

Reactivity at the Bromo Substituent for Further Derivatization

The bromine atom at the 6-position of the coumarin (B35378) ring is a versatile handle for introducing a wide range of functional groups, primarily through substitution and cross-coupling reactions.

Nucleophilic substitution reactions can occur where the bromine atom is replaced by various nucleophiles. nih.gov For example, reactions with amines or thiols can be used to introduce new functional groups at this position. nih.gov More advanced and widely used transformations involve palladium-catalyzed cross-coupling reactions. The reactivity of 6-bromocoumarins in Suzuki coupling reactions has been demonstrated, allowing for the formation of a new carbon-carbon bond by reacting the bromo-compound with boronic acids in the presence of a palladium catalyst. nih.gov This method is effective for creating bi-aryl structures or introducing alkyl and vinyl groups, thereby tuning the electronic and photophysical properties of the coumarin system. nih.gov

A powerful strategy for functionalizing the 6-position involves a halogen-metal exchange reaction to create a highly reactive organolithium intermediate. Treating 3-benzoyl-6-bromo-2H-chromen-2-one with an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) can generate the corresponding 6-lithio-coumarin derivative. researchgate.netresearchgate.net This process is a key step in what is known as directed lithiation. researchgate.netbohrium.com

The resulting lithiated species is a potent nucleophile and can react with a wide array of electrophiles. This allows for the introduction of various substituents at the 6-position. For example, quenching the lithio-intermediate with electrophiles can introduce carboxy, ethoxycarbonyl, trimethylsilyl, or other functional groups, providing access to derivatives that are difficult to synthesize by other means. researchgate.net The formation of arylcuprate species from related 6-brominated compounds has also been reported, which are then used as nucleophiles for C-C bond formation. youtube.com

Transformations of the Chromen-2-one Core

The 2H-chromen-2-one core, a fused benzene (B151609) and α-pyrone ring system, can undergo transformations that alter its fundamental structure. The lactone (cyclic ester) functionality within the pyrone ring is a key reactive site.

Under certain conditions, the coumarin ring can undergo ring-opening reactions. For instance, nucleophilic attack at the C-2 position by amines can lead to the cleavage of the pyrone ring. nih.gov This can result in the formation of an acyclic intermediate which can then be used in subsequent cyclization reactions to form different heterocyclic systems. nih.govacs.org Additionally, photochemical ring-opening has been observed in related chromene compounds, suggesting that the lactone ring could potentially be opened under specific photochemical conditions. rsc.org

Utilization as a Synthetic Intermediate for Novel Heterocyclic Systems

Due to its multiple reactive sites, 3-benzoyl-6-bromo-2H-chromen-2-one is a valuable building block for constructing more complex heterocyclic molecules. The combination of the reactive benzoyl group and the activated C4 position of the coumarin ring allows for participation in multi-component reactions (MCRs). nih.gov

The synthesis of pyran-fused systems often utilizes 3-acylcoumarins as starting materials. nih.gov In a typical reaction, a three-component synthesis involving a 3-acylcoumarin, an aldehyde, and an active methylene compound like malononitrile (B47326) can yield pyran-fused coumarins. nih.govrsc.org For example, the reaction of 3-acetylcoumarin (B160212) with an aldehyde and malononitrile in the presence of a base catalyst can lead to the formation of a 2-amino-4H-pyran ring fused to the coumarin scaffold. encyclopedia.pub Although specific examples starting from 3-benzoyl-6-bromo-2H-chromen-2-one are not detailed in the provided results, the general reactivity pattern of 3-acylcoumarins strongly suggests its utility in similar transformations to produce highly substituted pyran derivatives. rsc.orgencyclopedia.pub

Similarly, 3-benzoyl-6-bromo-2H-chromen-2-one serves as a precursor for pyridine (B92270) derivatives. The synthesis of fused pyridocoumarins is a well-established area of research, often employing 3-aminocoumarins or other activated coumarins in multi-component reactions. nih.gov A common strategy involves the reaction of a 3-acylcoumarin with an aldehyde, malononitrile, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) in a one-pot synthesis to construct a substituted pyridine ring. nih.govresearchgate.netmdpi.com These reactions, often proceeding through a series of condensation, Michael addition, and cyclization/aromatization steps, provide efficient access to complex molecules containing both coumarin and pyridine motifs. researchgate.netnih.gov

Synthesis of Thiophene Derivatives

The synthesis of 2-aminothiophenes is frequently accomplished via the Gewald reaction, a multicomponent condensation involving a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org The reaction mechanism initiates with a Knoevenagel condensation between the ketone and the cyanoester. wikipedia.org

While 3-benzoyl-6-bromo-2H-chromen-2-one contains the necessary ketone functionality for the Gewald reaction, specific literature examples detailing its successful application to yield the corresponding 3-coumarinyl-thiophene derivatives are not prominently featured in surveyed chemical databases. The established protocols for related compounds, such as the synthesis of 3-acetyl-2-aminothiophenes, suggest the theoretical possibility of this transformation. mdpi.comnih.gov

Synthesis of Thiazole (B1198619) Derivatives

A primary route for the synthesis of thiazole rings is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. mdpi.comsynarchive.com This reaction is a cornerstone in heterocyclic chemistry due to its reliability and the accessibility of its starting materials. youtube.com

It is crucial to note that 3-benzoyl-6-bromo-2H-chromen-2-one is a ketone, but not an α-haloketone, as the bromine atom is substituted on the aromatic ring (position 6) rather than on a carbon adjacent to the benzoyl carbonyl group. Consequently, it is not a suitable substrate for the classical Hantzsch synthesis. The literature extensively reports the synthesis of coumarin-thiazole hybrids using 3-(2-bromoacetyl)-2H-chromen-2-one as the requisite α-haloketone precursor. mdpi.comnih.govsemanticscholar.org

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazines is a well-established and versatile method. organic-chemistry.orgbeilstein-journals.org The 3-benzoyl-6-bromo-2H-chromen-2-one scaffold can be regarded as a 1,3-dicarbonyl equivalent, making it a suitable precursor for pyrazole derivatives. The reaction proceeds via cyclocondensation with hydrazine (B178648) hydrate (B1144303) or its substituted analogues. dergipark.org.tr

The reaction can lead to the formation of 3-(pyrazol-3-yl)-2H-chromen-2-one derivatives. Studies on the closely related 3-acetyl-6-bromo-2H-chromen-2-one have demonstrated its successful conversion into 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one upon reaction with a derivative and subsequently with hydrazine. nih.gov For example, reaction with phenylhydrazine (B124118) has been shown to yield 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one. nih.gov

Alternatively, the reaction of chromones with hydrazine hydrate can induce a ring-opening of the pyrone ring, followed by recyclization to form 3(5)-(2-hydroxyaryl)pyrazoles. nih.gov This pathway presents an alternative route to pyrazole structures, albeit with the loss of the intact coumarin core.

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-Acetyl-6-bromo-2H-chromen-2-one derivative | Phenylhydrazine | 6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | nih.gov |

Synthesis of Thiadiazole Derivatives

Thiadiazoles represent another important class of heterocycles. Their synthesis can often be achieved through the cyclization of thiosemicarbazide (B42300) or related synthons with dicarbonyl compounds. While this reaction is chemically plausible for 3-benzoyl-6-bromo-2H-chromen-2-one, specific documented examples are scarce. The available literature tends to focus on pathways originating from more reactive precursors, such as derivatives of 3-acetyl-6-bromo-2H-chromen-2-one, to construct 1,3,4-thiadiazole (B1197879) systems. nih.govresearchgate.net

Synthesis of Polycyclic Coumarin Compounds

The formation of polycyclic compounds from 3-benzoyl-6-bromo-2H-chromen-2-one can be envisioned through intramolecular cyclization reactions or intermolecular cycloadditions where the benzoyl group participates in ring formation. For instance, Friedel-Crafts-type intramolecular cyclizations could potentially lead to the formation of fused ring systems under acidic conditions. However, specific and reliable protocols for such transformations starting from 3-benzoyl-6-bromo-2H-chromen-2-one are not extensively documented in the surveyed literature.

Reaction Mechanisms and Kinetics of Key Transformations

The mechanism for the formation of pyrazoles from 1,3-dicarbonyl compounds like 3-benzoylcoumarin (B162544) and hydrazine is a classical example of a condensation-cyclization reaction. The process is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups, typically the more reactive exocyclic benzoyl ketone, to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone attacks the remaining carbonyl group (the C2 lactone carbonyl). The subsequent elimination of a water molecule from the cyclic intermediate results in the formation of the aromatic pyrazole ring.

The first step of the Gewald reaction, a Knoevenagel condensation, involves the formation of a carbanion from the active methylene compound (the α-cyanoester) under basic conditions. wikipedia.org This carbanion then attacks the ketone carbonyl, leading to an alkoxide intermediate which subsequently eliminates water to form a stable α,β-unsaturated cyanoester. The subsequent steps involving the addition of sulfur are more complex and less definitively understood. wikipedia.org

Advanced Spectroscopic Characterization and Structure Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3-benzoyl-6-bromo-2H-chromen-2-one. Both ¹H-NMR and ¹³C-NMR are employed to provide a comprehensive structural picture.

¹H-NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-benzoyl-2H-chromen-2-one, shows characteristic signals for the aromatic protons. rsc.org A singlet at 8.09 ppm is attributed to the proton at the 4-position of the coumarin (B35378) ring. rsc.org The protons of the benzoyl group and the remaining protons of the coumarin ring appear as a multiplet in the range of 7.31-7.89 ppm. rsc.org For 3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the aromatic protons and the pyran ring proton are observed as a multiplet between 7.16 and 8.28 ppm, with a distinct singlet for the CH-pyran proton at 8.73 ppm. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of 3-benzoyl-2H-chromen-2-one reveals a signal for the benzoyl carbonyl carbon at 191.5 ppm and the coumarin carbonyl carbon at 158.3 ppm. rsc.org The other aromatic and coumarin carbons resonate between 116.9 and 154.7 ppm. rsc.org In a similar bromo-coumarin derivative, 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one, the carbon signals for the aromatic and pyrazole (B372694) rings are found in the range of 110.4 to 152.3 ppm, with the carbonyl carbon at 157.4 ppm. mdpi.com

Table 1: NMR Data for 3-benzoyl-2H-chromen-2-one

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.09 (s, 1H) | H-4 (coumarin) |

| ¹H | 7.31-7.89 (m) | Aromatic-H |

| ¹³C | 191.5 | C=O (benzoyl) |

| ¹³C | 158.3 | C=O (coumarin) |

| ¹³C | 116.9-154.7 | Aromatic-C |

Data sourced from J. Org. Chem., 2016, 81, 11982. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in 3-benzoyl-6-bromo-2H-chromen-2-one. The IR spectrum of a closely related compound, 3-(3-benzoylisoxazole-4-carbonyl)-6-bromo-2H-chromen-2-one, displays strong absorption bands for the carbonyl groups. Specifically, the coumarin C=O stretch appears at 1729 cm⁻¹, while the isoxazole (B147169) C=O stretch is observed at 1640 cm⁻¹. nih.gov The presence of aromatic C-H bonds is confirmed by peaks in the region of 3018-3111 cm⁻¹. nih.gov For 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one, the IR spectrum shows the coumarin carbonyl absorption at 1728 cm⁻¹ and aromatic C-H stretching vibrations between 3043 and 3058 cm⁻¹. nih.govresearchgate.net

Table 2: IR Data for Related Bromo-Coumarin Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 3-(3-Benzoylisoxazole-4-carbonyl)-6-bromo-2H-chromen-2-one | Coumarin C=O | 1729 | nih.gov |

| Isoxazole C=O | 1640 | nih.gov | |

| Aromatic C-H | 3018-3111 | nih.gov | |

| 6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | Coumarin C=O | 1728 | nih.govresearchgate.net |

| Aromatic C-H | 3043-3058 | nih.govresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of 3-benzoyl-6-bromo-2H-chromen-2-one, confirming its elemental composition. The molecular formula of this compound is C₁₆H₉BrO₃, corresponding to a molecular weight of approximately 329.14 g/mol . The mass spectrum of a related derivative, 3-(3-benzoylisoxazole-4-carbonyl)-6-bromo-2H-chromen-2-one, shows the molecular ion peaks (M⁺) at m/z 423 and 425, which is characteristic of a compound containing a single bromine atom. mdpi.comnih.gov Similarly, the mass spectrum of 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one exhibits molecular ion peaks at m/z 366 and 368. nih.govresearchgate.net

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Application of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures and the confirmation of compound identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. For instance, the mass spectra of various synthesized coumarin derivatives were recorded using a GC-MS instrument to confirm their structures. mdpi.com These hyphenated methods provide both retention time data from the chromatography component and mass-to-charge ratio information from the mass spectrometry component, offering a high degree of confidence in the identification of the target compound.

Research in this domain tends to focus on related coumarin derivatives. For instance, computational studies, including molecular dynamics and DFT calculations, have been performed on other coumarins like the parent coumarin molecule, 3-benzoyl-7-hydroxy coumarin, and various dihydropyrazole derivatives synthesized from 3-benzoyl-coumarins. nih.govresearchgate.netresearchgate.net These studies investigate properties like reaction mechanisms, molecular interactions, and electronic structure, but the data is specific to those analogues and cannot be directly attributed to 3-benzoyl-6-bromo-2H-chromen-2-one.

Therefore, it is not possible to provide the detailed, scientifically accurate article requested under the strict constraint of focusing solely on 3-benzoyl-6-bromo-2H-chromen-2-one for the following topics:

Theoretical and Computational Studies on 3 Benzoyl 6 Bromo 2h Chromen 2 One

Reaction Mechanism Studies through Computational Approaches:While reaction schemes for its synthesis are known, computational investigations into the energetics and pathways of these mechanisms for 3-benzoyl-6-bromo-2H-chromen-2-one are not described.peerj.comnih.gov

To fulfill the request, dedicated computational research on 3-benzoyl-6-bromo-2H-chromen-2-one would need to be performed.

Biological Activities and Proposed Mechanisms of Action of Chromen 2 One Derivatives

General Overview of Pharmacological Potential of the Coumarin (B35378) Scaffold

Coumarins, a significant class of natural products belonging to the benzopyrone family, are widely distributed in plants, fungi, and bacteria. mdpi.comnih.gov The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its simple, low molecular weight structure, high bioavailability, and its ability to interact with diverse enzymes and receptors within biological systems. mdpi.comnih.gov This versatility has made coumarin and its derivatives a subject of intense research, leading to the discovery of a wide spectrum of pharmacological activities. mdpi.commdpi.com

The biological profile of coumarins is extensive, encompassing anticoagulant, anti-inflammatory, antimicrobial, anticancer, antioxidant, and neuroprotective properties, among others. mdpi.commdpi.com The specific activity of a coumarin derivative is highly dependent on the substitution pattern on its benzopyrone core. nih.govnih.gov The ease of synthetic functionalization at various positions of the coumarin ring allows for the systematic development of new compounds with enhanced potency and selectivity for specific biological targets. nih.gov Researchers have designed and synthesized a vast number of derivatives to explore their potential in treating a range of diseases, including multifactorial conditions like cancer. nih.govnih.gov The mechanism of action often involves the coumarin acting as a pro-drug, where the lactone ring is opened by enzymes like esterases to release the active metabolite. nih.gov

Antitumor and Antiproliferative Activities of Coumarin Derivatives

The anticancer potential of coumarin derivatives is one of their most investigated properties. nih.govresearchgate.net These compounds have demonstrated cytotoxic and cytostatic effects across a multitude of human cancer cell lines, including those derived from gastric, colon, and liver cancers. researchgate.net The antitumor mechanisms are diverse and multifaceted, often involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key cellular processes essential for tumor growth and survival. nih.govnih.gov

The structural framework of coumarin serves as a valuable template for designing novel anticancer agents. researchgate.netfrontiersin.org For instance, derivatives of 3-acetyl-6-bromo-2H-chromen-2-one , a compound structurally related to the subject of this article, have been synthesized and evaluated for their antitumor activity. nih.gov Specific derivatives, such as pyrazolo[1,5-a]pyrimidines synthesized from this bromo-coumarin, exhibited promising activity against a liver carcinoma cell line (HEPG2-1), with IC₅₀ values as low as 2.70 µM. nih.gov Similarly, various heterocyclic compounds synthesized using 3-(2-bromoacetyl)-2H-chromen-2-one as a starting material showed significant cytotoxic effects against a panel of six human cancer cell lines, with some compounds displaying IC₅₀ values in the nanomolar range. mdpi.comnih.gov These findings underscore the importance of the coumarin nucleus, and specifically bromo-substituted coumarins, as a promising scaffold for the development of new antiproliferative agents. nih.gov

Inhibition of Key Signaling Pathways (e.g., PI3K/AKT/mTOR)

A crucial mechanism behind the anticancer activity of coumarin derivatives is their ability to inhibit critical intracellular signaling pathways that are often dysregulated in cancer. nih.gov The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival, proliferation, and growth. mdpi.comrsc.org Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.govresearchgate.net

Coumarin derivatives have been shown to effectively suppress the PI3K/AKT/mTOR pathway in various cancer types, including breast, liver, and colorectal cancer. nih.govresearchgate.net This inhibition can lead to a reduction in cancer cell proliferation and the induction of apoptosis. nih.govmdpi.com For example, studies on coumarin-cinnamic acid hybrids revealed that the most active compounds mediated their cytotoxicity in leukemia (HL60) and liver (HepG2) cancer cells through the inhibition of the PI3K/AKT pathway, which was confirmed by the downregulation of p-PI3K and p-Akt protein levels. mdpi.com The inhibitory concentration (IC₅₀) of these derivatives against cancer cell lines can range from the low micromolar to higher concentrations, depending on the specific chemical structure and cancer type. nih.govresearchgate.net

Table 1: Inhibitory Activities of Coumarin Derivatives on PI3K/AKT Pathway and Cancer Cell Lines

| Compound | Target | Activity | Cell Line | Source |

|---|---|---|---|---|

| Coumarin Derivatives (General) | PI3K/AKT/mTOR Pathway | IC₅₀: 4 µM to >200 µM | Liver, Breast, Colorectal | nih.gov |

| Compound 4 (Coumarin Derivative) | Cell Proliferation | IC₅₀: 8.09 µM | HL60 (Leukemia) | mdpi.com |

| Compound 8b (Coumarin-Cinnamic Hybrid) | Cell Proliferation | IC₅₀: 13.14 µM | HepG2 (Liver Cancer) | mdpi.com |

| Compound 2b (Thiazole-Coumarin Hybrid) | PI3K | IC₅₀: 1.331 µM | N/A | rsc.org |

| Compound 4h | PI3Kα/β/δ | Selective Inhibitor | K562 (Leukemia) | researchgate.net |

Interference with Microtubule Polymerization and Angiogenesis

In addition to signaling pathways, coumarin derivatives can disrupt the physical machinery of cell division and tumor expansion by interfering with microtubule dynamics and angiogenesis.

Microtubule Polymerization: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Agents that disrupt microtubule polymerization are a cornerstone of cancer chemotherapy. Several novel coumarin-based derivatives have been designed and identified as potent inhibitors of tubulin polymerization, acting as colchicine (B1669291) binding site inhibitors (CBSIs). nih.govnih.gov These compounds directly bind to β-tubulin, preventing the formation of the mitotic spindle, which leads to cell cycle arrest and apoptosis. nih.gov For instance, the derivative I-3 (MY-1442) showed potent inhibitory activity against a gastric cancer cell line (MGC-803) with an IC₅₀ value of just 0.034 μM. nih.gov Another derivative, MY-673 , also demonstrated significant inhibition of tubulin polymerization and broad antiproliferative activity against 13 different cancer cell lines. nih.gov

Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.gov Inhibition of this process is a key strategy in anticancer therapy. nih.govnih.gov Coumarins have been shown to possess antiangiogenic properties by inhibiting the proliferation, migration, and differentiation of endothelial cells. nih.govnih.gov They can modulate the activity of key pro-angiogenic factors such as vascular endothelial growth factor (VEGF). nih.gov For example, a series of 7-diethylaminocoumarin compounds were found to inhibit human umbilical vein endothelial cell (HUVEC) proliferation, with some derivatives showing high selectivity for HUVECs over cancer cells, highlighting their potential as targeted angiogenesis inhibitors. nih.gov The natural coumarin scopoletin and its synthetic derivatives have also been identified as strong antiangiogenic agents, capable of inhibiting factors like VEGF-A. nih.gov

Enzyme Inhibition (e.g., BRD4)

Enzyme inhibition is another key mechanism through which coumarins exert their anticancer effects. A notable target that has emerged in recent years is the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. nih.govbohrium.com BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, such as c-Myc. nih.govbohrium.com As such, BRD4 has been identified as a promising therapeutic target for various human cancers. nih.govtandfonline.com

Researchers have successfully developed novel series of coumarin derivatives as potent BRD4 inhibitors. nih.govnih.gov By modifying existing BRD4 inhibitors with a coumarin ring or by using scaffold hopping strategies, new chemical entities with high binding affinity and cellular potency have been discovered. nih.govtandfonline.com

Table 2: Activity of Coumarin-Based BRD4 Inhibitors

| Compound | Assay | Activity | Mechanism/Effect | Source |

|---|---|---|---|---|

| Compound 27d | TR-FRET Assay | IC₅₀: 99 nM | Decreased c-Myc expression; G0/G1 cell cycle arrest | nih.govbohrium.com |

| Compound 13 | Binding Assay | Potent BRD4 binding affinity | Inhibited cell proliferation; High oral bioavailability | tandfonline.comnih.gov |

Treatment with these coumarin-based BRD4 inhibitors has been shown to result in the downregulation of c-Myc, induction of apoptosis, and cell cycle arrest, primarily in the G0/G1 phase. nih.govbohrium.com These findings establish coumarin as a valuable scaffold for the development of epigenetic modulators for cancer therapy.

Antimicrobial Activities (Antibacterial, Antifungal)

The coumarin scaffold is a promising template for the development of new antimicrobial agents, a critical need given the rise of drug-resistant pathogens. nih.govthieme-connect.com Coumarin derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, including Candida species. scispace.comgoogle.com

The antimicrobial efficacy of coumarins is strongly influenced by the nature and position of substituents on the heterocyclic ring. thieme-connect.com Studies have shown that the introduction of an ester or carboxylic acid group can enhance antibacterial activity. thieme-connect.com Furthermore, the presence of a phenolic hydroxyl group appears to be important for activity against Helicobacter pylori. thieme-connect.com Hybrid molecules, such as coumarin-triazole derivatives , have also been synthesized and show significant antimicrobial potential, which may be due to the ability of the triazole and coumarin moieties to form hydrogen bonds with microbial enzymes. nih.gov

In addition to direct growth inhibition, some coumarin derivatives exhibit anti-biofilm activity. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain hydrazinyl thiazole (B1198619) substituted coumarin analogs were found to significantly inhibit biofilm formation by Staphylococcus aureus at concentrations that had minimal impact on bacterial growth, suggesting a mechanism that interferes with cell adhesion and biofilm development. plos.org

Table 3: Antimicrobial Activity of Selected Coumarin Derivatives

| Derivative Type | Microorganism | Activity | Source |

|---|---|---|---|

| Coumarin esters/carboxylic acids | Gram-positive & Gram-negative bacteria | Potent inhibitory activity | thieme-connect.com |

| Coumarins with phenolic hydroxyl group | Helicobacter pylori | Higher activity | thieme-connect.com |

| Compound 2 (3-nitrophenyl substitution) | S. aureus biofilm | 90% inhibition at 100 µg/mL | plos.org |

| Compound 3 (4-benzonitrile substitution) | S. aureus biofilm | 91% inhibition at 100 µg/mL | plos.org |

| Coumarin-triazole derivatives | S. pneumoniae, P. aeruginosa, B. subtilis | High to moderate activity | nih.gov |

Anti-inflammatory and Analgesic Activities

Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases. nih.govjst.go.jp Coumarins have long been recognized for their anti-inflammatory properties. nih.govrsc.org The mechanisms underlying these effects often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in prostaglandin (B15479496) and leukotriene biosynthesis. jst.go.jpresearchgate.net

Various natural coumarins, including esculetin , scopoletin , and umbelliferone , have demonstrated potent anti-inflammatory activity. rsc.org Synthetic derivatives have been developed to improve upon these natural scaffolds. For example, a series of 3-substituted coumarin derivatives were evaluated for their ability to inhibit COX enzymes and reduce inflammation in vivo. jst.go.jp One derivative, 6l , exhibited anti-inflammatory activity in a mouse model of ear swelling that was comparable to the standard NSAID indomethacin. jst.go.jp

Other studies have explored coumarin Schiff base derivatives, finding that some compounds had a higher percentage of inhibition of protein denaturation (an in vitro model of inflammation) than ibuprofen. nih.gov The analgesic activity of coumarin derivatives has also been reported, often in conjunction with their anti-inflammatory effects. nih.gov These findings highlight the potential of the coumarin scaffold in the development of new anti-inflammatory drugs, possibly with improved side-effect profiles compared to existing NSAIDs. nih.gov

Table 4: Anti-inflammatory Activity of Selected Coumarin Derivatives

| Compound | Assay/Model | Activity/Result | Comparison | Source |

|---|---|---|---|---|

| Compound 6l | Xylene-induced ear swelling (mice) | 34.56% inhibition at 10 mg/kg | Comparable to indomethacin | jst.go.jp |

| Compound 7 (Schiff base) | In vitro protein denaturation | 90.44% - 95.42% inhibition | Higher than ibuprofen | nih.gov |

| Compound 6 (Schiff base) | In vitro protein denaturation | 92.59% - 95.1% inhibition | Higher than ibuprofen | nih.gov |

| Compound 3a | Formaldehyde-induced rat paw oedema | 29.2% inhibition (1h) | Significantly better than other tested compounds | mdpi.com |

| Compound 8d | In vitro COX-2 inhibition | Most active toward COX-2 | N/A | mdpi.com |

Antioxidant Activities (e.g., Free Radical Scavenging)

Coumarin derivatives are recognized for their antioxidant properties, which enable them to protect cells from damage caused by oxidative stress. nih.gov This activity is largely attributed to their ability to scavenge free radicals. The mechanism often involves hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), with the favorability of each mechanism depending on the solvent's polarity. nih.gov

Research on various coumarin derivatives has demonstrated significant free radical scavenging capabilities. For instance, certain 4-methylcoumarins have shown potent scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov While direct studies on 3-benzoyl-6-bromo-2H-chromen-2-one are limited, a related compound, 3-acetyl-6-bromocoumarin, exhibited a notable 56% antioxidant activity in one study. cookechem.com The presence of phenolic groups, often found in coumarin metabolites, is known to significantly contribute to their antioxidant capacity. nih.gov

Antiviral Activities (e.g., Anti-HIV)

The coumarin nucleus is a constituent of various natural and synthetic molecules with significant antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). nih.gov Substituted coumarin derivatives have been reported to act as HIV protease inhibitors. sphinxsai.com

Studies on newly synthesized benzothiazole-bearing pyridone derivatives, which share heterocyclic structural motifs with modified coumarins, have shown in vitro activity against a range of DNA and RNA viruses. For example, specific compounds demonstrated viral reduction percentages greater than 50% against Herpes Simplex Virus type 1 (HSV-1), Hepatitis A virus (HAV), and Coxsackievirus B4 (CBV4). acs.org Although research specifically targeting the antiviral effects of 3-benzoyl-6-bromo-2H-chromen-2-one is not extensively documented, the general antiviral potential of the broader coumarin class suggests this is a promising area for future investigation. nih.govsphinxsai.com

Enzyme Inhibition Studies (e.g., hDPP III, Carbonic Anhydrase, Aromatase, Sulfatase)

Coumarin derivatives are known to interact with and inhibit various enzymes, a key mechanism behind their therapeutic effects.

Carbonic Anhydrase Inhibition: Several 3-substituted coumarin derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, which are implicated in cancer. Structure-activity relationship (SAR) studies of coumarin-based sulfonamides revealed that derivatives with electron-withdrawing groups, such as a bromo-substitution, were active against both isoforms. nih.gov This suggests that the 6-bromo substituent on the chromen-2-one ring could be favorable for this type of inhibition.

Other Enzyme Inhibition: The coumarin scaffold is a versatile inhibitor of various enzymes. Derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Furthermore, some coumarins like daphnetin (B354214) are known to inhibit tyrosine kinase, epidermal growth factor receptor, and protein kinase C. mdpi.com While specific inhibition data for 3-benzoyl-6-bromo-2H-chromen-2-one against hDPP III, aromatase, or sulfatase is not readily available, the known inhibitory profile of related compounds makes this a plausible area of activity.

Specific Biological Activities and SAR Trends of 3-Benzoyl-Substituted Chromen-2-ones

The biological activity of a coumarin derivative is highly dependent on the nature and position of its substituents. The 3-benzoyl and 6-bromo groups on the specific compound of interest are critical determinants of its pharmacological profile. nih.gov

Influence of Benzoyl Group on Biological Activity

The substituent at the C3 position of the chromen-2-one ring plays a pivotal role in defining the molecule's interactions with biological targets. The presence of a benzoyl group at this position introduces a bulky, aromatic moiety that can significantly influence activity through several mechanisms:

Enhanced Stability: The benzoyl group has been noted to enhance the stability of the compound in certain chemical reactions, such as cross-coupling, when compared to acetyl derivatives.

Contribution to Binding: The aromatic ring of the benzoyl group can participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site, potentially strengthening the ligand-receptor bond. nih.gov

Impact of Bromo Substitution at C6 on Biological Interactions

Halogen substitutions, particularly bromine at the C6 position, are a common strategy in medicinal chemistry to modulate a drug's properties.

Increased Lipophilicity: The bromine atom at the C6 position is thought to increase the lipophilicity of the molecule. This enhanced fat-solubility can improve the compound's ability to permeate cell membranes, a crucial factor for reaching intracellular targets.

Enhanced Reactivity and Potency: The presence of bromine at C6 has been linked to enhanced reactivity and biological effectiveness in several coumarin derivatives. For example, in studies of pyridine (B92270) derivatives synthesized from bromo-coumarins, the presence of the bromo group was generally associated with high potency in cytotoxic assays. mdpi.com Similarly, in studies of carbonic anhydrase inhibitors, bromo-substitution was found to be favorable for activity. nih.gov The electron-withdrawing nature of bromine alters the electronic landscape of the coumarin core, influencing its interaction with biological macromolecules.

Receptor-Ligand Interactions and Molecular Targets

The diverse biological activities of 3-benzoyl-6-bromo-2H-chromen-2-one and related compounds stem from their ability to interact with a variety of molecular targets. The planar coumarin core, modified by the benzoyl and bromo substituents, allows for interactions with proteins and nucleic acids, potentially disrupting cellular processes.

Key molecular targets and interaction types include:

Enzyme Active Sites: As discussed, coumarins can act as enzyme inhibitors by binding to the active sites of enzymes like carbonic anhydrase, COX, and various kinases. nih.govmdpi.com The interactions can be a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

Cellular Proteins and DNA: Some coumarin derivatives are reported to interact directly with DNA and other cellular proteins, which may underlie their anticancer effects. These interactions can lead to the induction of apoptosis (programmed cell death) by activating caspase pathways or interfering with cell cycle progression. nih.gov

Receptor Binding: The structural features of these compounds allow them to bind to specific receptors, triggering or blocking cellular signaling pathways. The exact receptor targets can vary widely depending on the specific substitution pattern of the coumarin derivative.

Below is an interactive table summarizing the cytotoxic activity of various heterocyclic derivatives synthesized from a related starting material, 3-acetyl-6-bromo-2H-chromen-2-one, against a human liver carcinoma cell line (HEPG2-1). This data highlights how modifications to the core structure influence biological activity.

| Compound No. | Compound Type | IC₅₀ (µM) against HEPG2-1 Cells | Reference |

|---|---|---|---|

| 7c | Pyrazolo[1,5-a]pyrimidine (B1248293) | 2.70 ± 0.28 | nih.gov |

| 23g | Thiazole | 3.50 ± 0.23 | nih.gov |

| 18a | 1,3,4-Thiadiazole (B1197879) | 4.90 ± 0.69 | nih.gov |

| 13a | Isoxazole (B147169) | 15.3 ± 1.69 | nih.gov |

| Other Compounds | Various Heterocycles | 8.20 - 17.4 | nih.gov |

Methodologies for In Vitro Biological Activity Evaluation

The in vitro biological activities of chromen-2-one derivatives, including 3-benzoyl-6-bromo-2H-chromen-2-one, are assessed through a variety of established and specialized laboratory techniques. These methodologies are crucial for determining the potential therapeutic applications of these compounds by evaluating their effects on specific biological targets and pathways. The primary areas of investigation include antiproliferative, antimicrobial, and antioxidant activities.

Antiproliferative and Cytotoxic Activity Assays

A significant focus of research on chromen-2-one derivatives has been their potential as anticancer agents. The evaluation of their antiproliferative and cytotoxic effects is commonly conducted using cell-based assays.

One of the most frequently employed methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of either a cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effect of the tested compound.

Derivatives of closely related compounds, such as 3-acetyl-6-bromo-2H-chromen-2-one and 3-(2-bromoacetyl)-2H-chromen-2-one, have been evaluated for their antitumor activity against various human cancer cell lines. nih.govmdpi.com These studies determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits 50% of the biological process, in this case, cell growth. For instance, derivatives of 3-(2-bromoacetyl)-2H-chromen-2-one were tested against a panel of six human cancer cell lines: gastric (NUGC), colon (DLD1), liver (HA22T and HEPG2), nasopharyngeal (HONE1), and breast (MCF) cancers. mdpi.com Notably, these studies also often include a normal cell line, such as human fibroblasts (WI38), to assess the selectivity of the compounds for cancer cells. mdpi.com

Research has shown that certain derivatives exhibit significant cytotoxic effects. mdpi.com For example, a pyrazolo[1,5-a]pyrimidine derivative of 3-acetyl-6-bromo-2H-chromen-2-one displayed a promising IC₅₀ value of 2.70 µM against the liver carcinoma cell line HEPG2-1. nih.govnih.gov Another study highlighted a derivative of 3-(2-bromoacetyl)-2H-chromen-2-one with a potent IC₅₀ of 29 nM against the NUGC gastric cancer cell line. mdpi.com

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative of 3-acetyl-6-bromo-2H-chromen-2-one | Liver Carcinoma (HEPG2-1) | 2.70 ± 0.28 | nih.govnih.gov |

| Thiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one | Liver Carcinoma (HEPG2-1) | 3.50 ± 0.23 | nih.govnih.gov |

| 1,3,4-Thiadiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one | Liver Carcinoma (HEPG2-1) | 4.90 ± 0.69 | nih.govnih.gov |

| Derivative of 3-(2-bromoacetyl)-2H-chromen-2-one (Compound 6d) | Gastric Cancer (NUGC) | 0.029 | mdpi.com |

Antimicrobial Activity Assays

The evaluation of the antibacterial and antifungal properties of chromen-2-one derivatives is another critical area of study. Standardized methodologies are employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Commonly used techniques include the broth microdilution method and the tube dilution technique . researchgate.netmdpi.com In these assays, a standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (a sign of microbial growth) is detected.

Studies have evaluated the in vitro antibacterial activity of derivatives of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one against both Gram-positive bacteria (like Enterococcus faecalis and Staphylococcus aureus) and Gram-negative bacteria (such as Pseudomonas aeruginosa and Escherichia coli). rawdatalibrary.netresearchgate.net For instance, certain derivatives showed strong inhibitory activity against Enterococcus faecalis and Pseudomonas aeruginosa. rawdatalibrary.net Similarly, the antifungal activity of chromenol derivatives has been assessed against a panel of fungi, including Trichoderma viride and Aspergillus fumigatus. nih.gov

| Compound Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| Derivative of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one (Compound 4) | Enterococcus faecalis (Gram-positive) | Strong inhibition | rawdatalibrary.net |

| Derivative of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one (Compound 10) | Enterococcus faecalis (Gram-positive) | Strong inhibition | rawdatalibrary.net |

| Derivative of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one (Compound 12a) | Pseudomonas aeruginosa (Gram-negative) | Strong activity | rawdatalibrary.net |

| Chromenol derivative (Compound 3k) | Various fungi | MIC values of 22.1–184.2 µM | nih.gov |

| Chromenol derivative (Compound 3n) | Various fungi | MIC values of 71.3–199.8 µM | nih.gov |

Antioxidant Activity Assays

The capacity of chromen-2-one derivatives to act as antioxidants is evaluated through various in vitro assays that measure their ability to scavenge free radicals and chelate pro-oxidant metal ions. These assays are fundamental in assessing the potential of these compounds to mitigate oxidative stress, which is implicated in numerous diseases.

Commonly used antioxidant assays include:

DPPH (1,1-diphenyl-2-picryl-hydrazyl) Radical Scavenging Assay : This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. nih.govnih.gov

Hydroxyl Radical Scavenging Assay : This method assesses the compound's ability to neutralize the highly reactive hydroxyl radical, often generated through a Fenton-like reaction. nih.govnih.gov

Lipid Peroxidation Scavenging Assay : This assay evaluates the ability of a compound to inhibit the oxidative degradation of lipids. nih.govnih.gov

Metal Chelating Activity Assay : This technique determines the compound's capacity to bind to transition metal ions, such as iron(II), thereby preventing them from participating in reactions that generate free radicals. nih.govnih.gov

Studies on 4-hydroxy-chromene-2-one derivatives have demonstrated their potential as radical scavengers and metal chelators, with some derivatives showing high activity in these assays. nih.govnih.gov

| Assay | Observation | Reference |

|---|---|---|

| Total Antioxidant Capacity (TAC) | Activity ranged from 26.76 to 742.67 µg/mL ascorbic acid equivalents. | nih.govresearchgate.net |

| Radical Scavenging (DPPH and Hydroxyl) | Several derivatives (2b, 6b, 2c, 4c) were identified as the most active scavengers. | nih.govnih.gov |

| Lipid Peroxide Scavenging | Five derivatives (2b, 6b, 2c, 4c, 9c) showed significant scavenging capacity. | nih.gov |

Advanced Applications and Future Research Directions

Role of 3-Benzoyl-6-bromo-2H-chromen-2-one as a Precursor for Advanced Materials

The unique chemical structure of 3-benzoyl-6-bromo-2H-chromen-2-one, featuring a planar coumarin (B35378) core and electron-withdrawing groups, makes it an attractive precursor for the synthesis of advanced materials. These structural features influence its electronic properties and reactivity, rendering it valuable in organic synthesis and pharmacological research. The development of π-extended coumarins, which have widespread applications in materials science due to their photophysical properties, can be achieved from 3,4-disubstituted coumarins through annulation reactions. frontiersin.org

Furthermore, coumarin derivatives are extensively utilized as gain media in blue-green tunable organic dye lasers. wikipedia.org Specific coumarin dyes are also employed as active media in coherent OLED emitters and as sensitizers in older photovoltaic technologies. wikipedia.org The synthetic versatility of the coumarin scaffold allows for the incorporation of various functional groups, leading to the creation of novel macromolecules with desirable properties. nih.gov

Potential in Agrochemistry and Industrial Applications

Coumarin derivatives have demonstrated notable potential in the agrochemical sector. While specific studies on 3-benzoyl-6-bromo-2H-chromen-2-one in agrochemistry are not extensively detailed, the broader class of coumarins has been investigated for various applications, including as insecticides. researchgate.net The structural diversity of coumarins allows for modifications that can enhance their efficacy against specific agricultural pests.

In terms of industrial applications, coumarins are recognized for their use in fragrances and dyes. researchgate.net The synthesis methods for coumarin derivatives can be scaled up for industrial production by adjusting reaction conditions and purification techniques to ensure high yield and purity.

Development of Novel Research Tools and Probes

The fluorescent properties inherent to many coumarin derivatives make them excellent candidates for the development of research tools and probes. These molecules can be engineered to act as fluorescent probes for the detection of metal ions and biomolecules. For instance, coumarin-based probes have been developed for the selective detection of Cu²⁺ in aqueous solutions. researchgate.net Additionally, coumarin-based fluorescent probes have been utilized for the detection of biothiols like cysteine and glutathione, and even for sensing the superoxide (B77818) anion. nih.gov The synthesis of such probes often involves the strategic modification of the coumarin core to enhance selectivity and sensitivity.

Emerging Synthetic Methodologies for Enhanced Accessibility of Derivatives

The accessibility of diverse coumarin derivatives, including those based on the 3-benzoyl-6-bromo-2H-chromen-2-one scaffold, is crucial for exploring their full potential. Researchers are continuously developing novel and efficient synthetic methods to create these compounds. Traditional methods for coumarin synthesis include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. researchgate.net

Modern advancements focus on greener and more efficient approaches. For example, grinding methods under solvent-free conditions have been developed for the rapid and environmentally friendly synthesis of novel coumarin derivatives. tandfonline.com Microwave-assisted organic synthesis has also emerged as a technique that can accelerate reaction times and improve yields compared to conventional methods. researchgate.net Furthermore, the use of deep eutectic solvents (DES) as both a solvent and catalyst represents a green synthetic route to coumarin derivatives with high yields. nih.gov These emerging methodologies are pivotal for expanding the library of accessible coumarin derivatives for various research applications.

Future Directions in Drug Discovery and Chemical Biology Studies for Coumarins

The coumarin nucleus is a privileged structure in drug discovery, with a wide range of documented pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govfrontiersin.org The 3-benzoyl-6-bromo-2H-chromen-2-one scaffold and its derivatives are of particular interest due to their potential as anticancer agents. Research has shown that derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Future research in this area will likely focus on several key aspects:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the coumarin scaffold will continue to be a primary strategy to enhance potency and selectivity for specific biological targets. nih.gov

Hybrid Molecules: The combination of the coumarin moiety with other pharmacophores to create hybrid molecules is a promising approach to develop drugs with improved efficacy and reduced side effects. rsc.org

Target Identification and Mechanism of Action: Elucidating the precise molecular targets and mechanisms of action of bioactive coumarin derivatives is essential for their rational design and clinical development. nih.govrsc.org

Improving Pharmacokinetic Properties: Addressing challenges related to the solubility, bioavailability, and metabolic stability of coumarin-based compounds is crucial for their successful translation into therapeutic agents. frontiersin.orgnih.gov

Nanotechnology-based Delivery Systems: The use of nanotechnology to enhance the delivery and efficacy of coumarin-based drugs is an emerging area with significant potential. nih.gov

The continued exploration of coumarins, including derivatives of 3-benzoyl-6-bromo-2H-chromen-2-one, holds great promise for the discovery of new therapeutic agents and advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-benzoyl-6-bromo-2H-chromen-2-one derivatives?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one (a precursor) reacts with thiosemicarbazones in a chloroform-ethanol solvent system under reflux (60°C, 2 hours). Basification with ammonia (pH 7–8) yields thiazole-containing derivatives . Alternative routes involve coupling brominated coumarin intermediates with heterocyclic amines or hydrazonoyl chlorides to form pyrazolo-pyrimidine or thiadiazole derivatives .

Q. How is structural characterization performed for this compound?

- Methodological Answer : X-ray crystallography is critical. For instance, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 30.5837 Å, b = 13.6682 Å) are resolved using SHELXL refinement . Complementary techniques include elemental analysis, FT-IR, and NMR spectroscopy to confirm functional groups (e.g., benzoyl C=O stretching at ~1700 cm⁻¹) and bromine substitution patterns .

Q. What in vitro assays are used to evaluate biological activity?

- Methodological Answer : Antiproliferative activity is assessed via MTT assays against cancer cell lines (e.g., HEPG2-1 liver carcinoma). IC₅₀ values are calculated using dose-response curves, with compounds like pyrazolo[1,5-a]pyrimidine derivatives showing IC₅₀ = 2.70 µM, indicating potent activity . Controls include untreated cells and reference drugs (e.g., doxorubicin).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Methodological Answer : SHELX software (e.g., SHELXL) refines hydrogen bonding networks and torsional angles. For example, graph-set analysis (as per Etter’s formalism) identifies N–H⋯O and C–H⋯π interactions stabilizing molecular packing . Disordered solvent molecules (e.g., chloroform in monosolvates) are modeled with partial occupancy and isotropic displacement parameters .

Q. How should researchers address contradictions in biological activity data?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2.70 µM vs. 4.90 µM) require rigorous statistical validation. Triplicate experiments with error bars (±0.28 µM) and ANOVA tests differentiate true activity from experimental noise . Structural-activity relationships (SARs) can rationalize results—e.g., electron-withdrawing groups (Br) enhancing cytotoxicity via DNA intercalation .

Q. What strategies optimize synthetic yields for complex heterocycles?

- Methodological Answer : Reaction conditions are fine-tuned:

- Solvent polarity : Chloroform-ethanol (2:1) improves solubility of hydrophobic intermediates .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation .

- Temperature : Reflux (60–80°C) balances kinetics and side-reaction suppression.

Yield optimization often requires iterative Design of Experiments (DoE) approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.